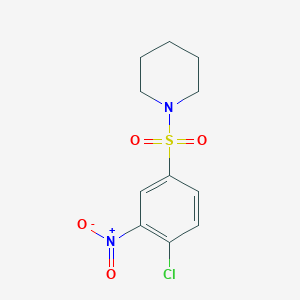

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPKFPRPNYXJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377650 | |

| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53162-43-9 | |

| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine for Drug Discovery and Development

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring the sulfonamide functional group have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. When coupled with a piperidine moiety—a prevalent scaffold in numerous FDA-approved drugs—the resulting N-arylsulfonylpiperidines represent a class of molecules with significant potential for drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of a specific member of this class: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related molecules.

Core Chemical Properties

This compound is a synthetic organic compound that is not known to occur naturally. Its core structure consists of a piperidine ring N-functionalized with a 4-chloro-3-nitrobenzenesulfonyl group. The presence of the electron-withdrawing nitro and chloro groups on the benzene ring significantly influences the electronic properties and reactivity of the molecule.

| Property | Value | Source(s) |

| CAS Number | 53162-43-9 | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄S | [1] |

| Molecular Weight | 304.75 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | [2] |

| Melting Point | Not reported; precursor 4-chloro-3-nitrobenzenesulfonamide melts at 25-35 °C | [2] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane and acetone | [3] |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)[O-])Cl | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process, beginning with the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.

Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, is synthesized via the chlorosulfonation of o-chloronitrobenzene.[3] This electrophilic aromatic substitution reaction is a well-established method for introducing a sulfonyl chloride group onto an aromatic ring.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride [3]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Charge the flask with o-chloronitrobenzene (1.0 mol). With vigorous stirring, slowly add chlorosulfonic acid (4.0 to 5.0 mol) through the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

-

Heating and Reaction Monitoring: Gradually heat the reaction mixture to 120 °C and maintain this temperature for approximately 4 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen chloride gas evolution.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with constant stirring. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. For higher purity, the crude product can be recrystallized from a non-polar or low-polarity solvent such as petroleum ether.[1] A yield of approximately 81.5% with a purity of 99.96% has been reported under optimal conditions.[1]

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: The use of an excess of chlorosulfonic acid serves as both a reagent and a solvent, driving the reaction to completion.

-

Elevated Temperature: The reaction requires heating to overcome the activation energy for the electrophilic substitution on the deactivated aromatic ring.

-

Ice Quench: Pouring the reaction mixture onto ice serves to hydrolyze any remaining chlorosulfonic acid and to precipitate the less water-soluble product.

-

Recrystallization: This purification technique is essential to remove any unreacted starting material and isomeric byproducts, ensuring a high-purity final product.

Caption: Synthesis workflow for 4-chloro-3-nitrobenzenesulfonyl chloride.

Part 2: Synthesis of this compound

The final product is synthesized by the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. This is a nucleophilic substitution reaction where the secondary amine (piperidine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane and add it dropwise to the piperidine solution with stirring.

-

Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the piperidine starting material.

-

Aprotic Solvent: Dichloromethane is a good solvent for both reactants and does not participate in the reaction.

-

Low Temperature: The initial addition at low temperature helps to control the exothermic nature of the reaction.

Caption: Synthesis of the final product from the precursor.

Potential Applications in Drug Development: A Prospective Outlook

While specific biological activity for this compound has not been extensively reported in the literature, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

Antimicrobial Potential

The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. These compounds often act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2] The presence of a nitro group on the benzene ring may also contribute to antimicrobial activity.[5] Therefore, it is plausible that this compound could exhibit antibacterial or antifungal properties.

Hypothetical Mechanism of Action: Dihydropteroate Synthase Inhibition

Caption: Putative mechanism of action via DHPS inhibition.

Anticancer Potential

Numerous sulfonamide derivatives have been investigated as anticancer agents.[6] They can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor acidosis, and the disruption of microtubule polymerization. The piperidine ring is also a common feature in many anticancer drugs. The combination of these two pharmacophores in this compound makes it a candidate for screening in cancer cell lines.

Safety and Handling

Based on the hazard information for the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, and related compounds, this compound should be handled with care.[4] It is predicted to be an irritant to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a readily synthesizable compound with structural features that suggest potential for biological activity. While its specific properties and applications are yet to be fully elucidated, this technical guide provides a solid foundation for its synthesis and a rationale for its investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and a thorough evaluation of its biological activity in a range of assays, particularly in the areas of antimicrobial and anticancer research. The insights gained from such studies will be invaluable in determining the true potential of this and related N-arylsulfonylpiperidines in the field of drug discovery and development.

References

-

American Chemical Society. (2021, March 22). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

-

Ashour, H. M. A., et al. (2016). Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. ResearchGate. [Link]

- Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

National Center for Biotechnology Information. (n.d.). Synthesis and in vitro leishmanicidal activity of novel N-arylspermidine derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. PubMed Central. [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

- Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

TREA. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride. [Link]

-

National Center for Biotechnology Information. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

-

National Center for Biotechnology Information. (2015, November 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

-

National Center for Biotechnology Information. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

-

American Chemical Society. (n.d.). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

National Center for Biotechnology Information. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. [Link]

Sources

- 1. 53162-43-9|1-((4-Chloro-3-nitrophenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]

- 2. 97-09-6 CAS MSDS (4-Chloro-3-nitrobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. curiaglobal.com [curiaglobal.com]

- 6. 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS - Patent 1531822 [data.epo.org]

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine CAS number 53162-43-9

An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine (CAS: 53162-43-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a valuable chemical intermediate in the field of medicinal chemistry. While not an active pharmaceutical ingredient itself, its strategic combination of a substituted benzenesulfonamide core and a piperidine moiety makes it a highly versatile building block for the synthesis of diverse compound libraries. This guide delves into its physicochemical properties, provides detailed, field-tested synthesis protocols with mechanistic rationale, outlines analytical characterization parameters, and explores its reactivity and strategic applications in drug discovery programs. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Value in Modern Drug Discovery

This compound (CAS No. 53162-43-9) is a synthetic organic compound that serves as a pivotal intermediate for chemical synthesis.[1] Its significance lies not in its own biological activity, but in the potent combination of two of modern medicinal chemistry's most important structural motifs: the piperidine ring and the benzenesulfonamide scaffold.

-

The Piperidine Scaffold: As one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, the piperidine ring offers a desirable three-dimensional geometry, which can improve binding affinity and pharmacokinetic properties compared to flat aromatic systems.[2][3] It is a key component in drugs across a vast range of therapeutic areas, including anesthetics, antihistamines, and antipsychotics.[2][3][4]

-

The Benzenesulfonamide Moiety: This functional group is a cornerstone of drug design, famously serving as a zinc-binding group in a multitude of enzyme inhibitors, most notably the carbonic anhydrases.[5][6] The specific substitution pattern on the aromatic ring of this guide's topic—a chloro and a nitro group—provides both electronic modulation and crucial synthetic handles for further molecular elaboration.

This guide serves as a practical resource for scientists aiming to leverage this compound's unique structural features to build novel molecules with therapeutic potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The data presented are compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 53162-43-9 | [7][8] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄S | [1][9] |

| Molecular Weight | 304.75 g/mol | [1] |

| Synonyms | 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine | [9] |

| Density (Predicted) | 1.461 g/cm³ | [1] |

| Boiling Point (Predicted) | 450.3°C at 760 mmHg | [1] |

| Flash Point (Predicted) | 226.1°C | [1] |

| XLogP3 (Predicted) | 3.96 | [1] |

| Polar Surface Area (PSA) | 91.6 Ų | [1] |

Structural Analysis: The molecule's reactivity is dictated by its key functional groups. The sulfonyl group, positioned para to the chlorine and meta to the nitro group, strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The nitro group provides a key site for chemical modification via reduction.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust two-stage process, beginning with the preparation of a key sulfonyl chloride precursor followed by its reaction with piperidine.

Stage 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

The precursor is synthesized via the chlorosulfonation of 2-chloronitrobenzene. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reagent and the solvent.

Causality of Experimental Choices:

-

Reagent Ratio: An excess of chlorosulfonic acid (e.g., 4:1 molar ratio) is used to drive the reaction to completion and to maintain a stirrable reaction medium.[10]

-

Temperature Control: The reaction is typically initiated at a moderate temperature (e.g., 100-120°C) and held for several hours. This provides sufficient thermal energy to overcome the activation barrier for the sulfonation of the deactivated aromatic ring without causing excessive decomposition.[10][11]

-

Work-up: The reaction mixture is quenched by carefully adding it to ice-water. This precipitates the sulfonyl chloride product, which is less soluble in the aqueous medium, while the excess chlorosulfonic acid is hydrolyzed to sulfuric acid.

Caption: Reaction scheme for the synthesis of the key sulfonyl chloride precursor.

Stage 2: Final Assembly via Sulfonylation of Piperidine

This step involves the reaction of the synthesized 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. This is a nucleophilic acyl substitution at the sulfur atom.

Causality of Experimental Choices:

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the reactive sulfonyl chloride.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required.[12][13] Its purpose is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion. A slight excess (e.g., 1.2 equivalents) is typically used.

-

Temperature: The reaction is highly exothermic and is usually performed at 0°C to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion.

Detailed Experimental Protocol:

-

To a stirred solution of piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (10 mL per mmol of piperidine) cooled to 0°C in an ice bath, add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15 minutes.

-

Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base and piperidine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to afford the final product.

Caption: Step-by-step workflow for the final sulfonylation reaction.

Analytical Characterization (Predicted)

| Technique | Predicted Signatures |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (d, 1H, Ar-H ortho to NO₂), δ ~7.6-7.8 (dd, 1H, Ar-H ortho to Cl), δ ~7.5-7.7 (d, 1H, Ar-H para to NO₂), δ ~3.1-3.3 (m, 4H, piperidine-H α to N), δ ~1.6-1.8 (m, 6H, piperidine-H β,γ to N). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~148 (Ar-C-NO₂), ~138-140 (Ar-C-S), ~132-135 (Ar-C-Cl), ~125-130 (Ar-CH), ~48 (Piperidine C-α), ~25 (Piperidine C-β), ~23 (Piperidine C-γ). |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z ~304 and ~306 (due to ³⁵Cl/³⁷Cl isotopes in ~3:1 ratio). Key fragments from loss of SO₂, NO₂, piperidine ring. |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1530 & 1350 cm⁻¹ (Asymmetric & Symmetric NO₂ stretch), ~1340 & 1160 cm⁻¹ (Asymmetric & Symmetric SO₂ stretch), ~800-700 cm⁻¹ (C-Cl stretch). |

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its potential for diversification. The molecule possesses two primary synthetic handles for creating libraries of novel compounds.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary aniline using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). This unmasks a nucleophilic amine that can participate in a wide array of subsequent reactions, such as amide bond formation, reductive amination, or conversion to other functional groups via diazotization. This is the most common and powerful derivatization strategy.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards displacement by the strongly electron-withdrawing nitro and sulfonyl groups at the ortho and para positions, respectively. Strong nucleophiles (e.g., alkoxides, amines, thiols) can displace the chloride, allowing for the introduction of a different substituent on the aromatic ring.

Caption: Major pathways for the chemical diversification of the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is classified with GHS07 pictograms.[14]

| Hazard Type | GHS Statement | Precautionary Action |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[15] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[15] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[15] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[15] |

Personal Protective Equipment (PPE): Always use a certified fume hood, chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][16]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

References

-

The Royal Society of Chemistry. Supporting information for various sulfonamide compounds. Available at: [Link]

-

Chemsigma. This compound [53162-43-9]. Available at: [Link]

-

ACS Omega. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

American Chemical Society. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

-

PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Available at: [Link]

-

PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Available at: [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-chloro-3-nitro-. Available at: [Link]

-

PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available at: [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. combi-blocks.com [combi-blocks.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. This compound [53162-43-9] | Chemsigma [chemsigma.com]

- 10. researchgate.net [researchgate.net]

- 11. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. 53162-43-9|1-((4-Chloro-3-nitrophenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic design of molecular scaffolds is paramount. Among the privileged structures frequently employed, sulfonamides stand out for their remarkable therapeutic history and chemical stability.[1][2] This guide focuses on a specific, highly functionalized example: this compound. This compound serves as a valuable intermediate, integrating three key structural motifs: a piperidine ring, a common scaffold in drug design known to enhance physicochemical properties[3][4]; a benzenesulfonyl core, central to the sulfonamide class of therapeutics[2]; and strategically placed chloro and nitro functional groups, which offer reactive handles for further molecular elaboration.

This document provides a comprehensive overview of the compound's structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis. We will delve into the causality behind the experimental design, exploring the reaction mechanism and the rationale for specific procedural choices, thereby offering a guide that is not just descriptive, but also instructive.

Section 1: Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by the covalent linkage of a piperidine ring to a 4-chloro-3-nitro-substituted benzene ring via a sulfonyl group.

Chemical Structure:

The key physicochemical and identifying properties of the target compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine | [5][6] |

| CAS Number | 53162-43-9 | [5][6] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄S | [5][6] |

| Molecular Weight | 304.75 g/mol | [5] |

| Appearance | Solid (form may vary based on purification) | N/A |

| SMILES | O=S(N1CCCCC1)(C2=CC=C(Cl)C(=O)=C2)=O | [5] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a robust and high-yielding process rooted in the classic formation of a sulfonamide bond. The primary strategy involves the nucleophilic substitution reaction between the key precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, and piperidine.

Synthesis of the Key Precursor: 4-Chloro-3-nitrobenzenesulfonyl chloride

Authoritative grounding for this synthesis begins with the preparation of the sulfonyl chloride reactant. This precursor is synthesized via the direct chlorosulfonation of o-chloronitrobenzene using chlorosulfonic acid.[7][8]

-

Reaction: o-Chloronitrobenzene is reacted with an excess of chlorosulfonic acid (typically a 4:1 molar ratio) at elevated temperatures (around 120°C) for several hours.[7][8]

-

Rationale: The strong electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring, necessitating forceful reaction conditions. The sulfonation occurs para to the chlorine atom due to its ortho, para-directing effect, and meta to the nitro group, which is a meta-director.

-

Work-up: The reaction mixture is carefully quenched by adding it to ice-water, causing the sulfonyl chloride product to precipitate as a solid, which can then be isolated by filtration and purified by recrystallization from a non-polar solvent like petroleum ether.[7][8]

Primary Synthesis: this compound

The core synthesis involves the condensation of the sulfonyl chloride precursor with piperidine. This reaction is analogous to syntheses of other substituted benzenesulfonyl piperidines.[9]

Materials:

-

4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv)

-

Piperidine (1.1-1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[10][11]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or ethanol for recrystallization

Procedure:

-

Reaction Setup: To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv). Cool the mixture to 0 °C using an ice bath.

-

Nucleophilic Addition: Add piperidine (1.1 equiv) dropwise to the cooled solution over 10-15 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and finally with brine (1x). The bicarbonate wash is crucial to remove any unreacted sulfonyl chloride and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to afford this compound as a purified solid.

Visualization of the Synthetic Workflow

The following diagram outlines the key steps of the synthesis protocol.

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Causality: The "Why" Behind the Protocol

Understanding the underlying mechanism is critical for troubleshooting and optimization. The formation of the sulfonamide bond proceeds via a well-established nucleophilic acyl substitution-type pathway.

-

Activation of the Electrophile: The sulfur atom in 4-chloro-3-nitrobenzenesulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom on the sulfonyl group, and the nitro and chloro substituents on the aromatic ring.

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of piperidine acts as the nucleophile, attacking the electrophilic sulfur atom. This forms a tetrahedral intermediate.

-

Role of the Base: The piperidine nitrogen becomes positively charged in the intermediate. The base (triethylamine) does not participate in the initial attack but plays a crucial role by deprotonating the nitrogen atom in the intermediate. This step is essential to neutralize the generated hydrochloric acid (HCl), which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1][9]

-

Elimination and Product Formation: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable S-N sulfonamide bond. The byproduct is triethylammonium chloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 53162-43-9|1-((4-Chloro-3-nitrophenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]

- 6. This compound [53162-43-9] | Chemsigma [chemsigma.com]

- 7. researchgate.net [researchgate.net]

- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a compound of interest in synthetic chemistry and drug discovery. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming molecular structures. This document offers an in-depth interpretation of the expected spectral data, grounded in established principles and supported by data from analogous structures, and provides standardized protocols for data acquisition.

The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine, a standard method for forming sulfonamides.[1] The resulting molecule, with a molecular formula of C₁₁H₁₃ClN₂O₄S and a molecular weight of 304.75 g/mol , possesses distinct structural features that give rise to a characteristic spectroscopic fingerprint.[2]

Molecular Structure and Key Features

To interpret the spectral data, one must first understand the molecule's architecture. It consists of a piperidine ring attached via a nitrogen-sulfur bond to a 4-chloro-3-nitrophenyl group. This structure contains several key functionalities: a tertiary sulfonamide, a saturated heterocyclic amine ring, and a substituted aromatic ring bearing both electron-withdrawing nitro and chloro groups.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Interpretation and Causality:

-

Piperidine Protons: The ten protons on the piperidine ring are diastereotopic. The two axial and two equatorial protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as a broad multiplet around 3.1-3.3 ppm. Their proximity to the electron-withdrawing sulfonyl group causes this downfield shift. The remaining six protons on the β and γ carbons are in a more shielded environment and will likely appear as a complex, overlapping multiplet further upfield, around 1.5-1.8 ppm. This pattern is consistent with data from similar N-sulfonylpiperidine structures.[3]

-

Aromatic Protons: The three protons on the benzene ring form an ABC spin system due to their distinct chemical environments.

-

H-2: The proton at position 2, ortho to the strongly electron-withdrawing nitro group, will be the most deshielded, appearing as a doublet around 8.2-8.4 ppm.

-

H-6: The proton at position 6, situated between the sulfonyl and chloro groups, is expected to appear as a doublet of doublets around 7.9-8.1 ppm.

-

H-5: The proton at position 5, ortho to the chloro group, will be the most upfield of the aromatic signals, appearing as a doublet around 7.7-7.9 ppm.

-

Predicted ¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.3 | d | 1H | Ar-H (H-2) |

| ~ 8.0 | dd | 1H | Ar-H (H-6) |

| ~ 7.8 | d | 1H | Ar-H (H-5) |

| ~ 3.2 | m | 4H | α-CH₂ (piperidine) |

| ~ 1.7 | m | 6H | β, γ-CH₂ (piperidine) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Interpretation and Causality:

-

Piperidine Carbons: The piperidine ring should exhibit three distinct signals due to symmetry. The α-carbons, directly attached to the nitrogen, are deshielded by both the nitrogen and the sulfonyl group, appearing around 46-48 ppm. The β-carbons are expected around 25-26 ppm, and the γ-carbon at the center should appear around 23-24 ppm.[3]

-

Aromatic Carbons: Six signals are expected for the six unique aromatic carbons. The carbon bearing the sulfonyl group (C-1) and the carbon bearing the nitro group (C-3) will be significantly deshielded. The carbon attached to chlorine (C-4) will also show a downfield shift. The remaining carbons (C-2, C-5, C-6) will appear at chemical shifts typical for substituted aromatic rings.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 148 | Ar-C (C-3, attached to NO₂) |

| ~ 140 | Ar-C (C-1, attached to SO₂) |

| ~ 135 | Ar-C (C-4, attached to Cl) |

| ~ 132 | Ar-CH (C-6) |

| ~ 128 | Ar-CH (C-5) |

| ~ 124 | Ar-CH (C-2) |

| ~ 47 | α-CH₂ (piperidine) |

| ~ 25 | β-CH₂ (piperidine) |

| ~ 24 | γ-CH₂ (piperidine) |

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of ~16 ppm, centered around 6 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~240 ppm, centered around 120 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect 1024-4096 scans, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation and Causality: The IR spectrum of this compound is dominated by strong absorptions from the sulfonyl and nitro groups.

-

SO₂ Group: The sulfonyl group gives rise to two characteristic and intense stretching vibrations: an asymmetric stretch typically found at 1350-1370 cm⁻¹ and a symmetric stretch at 1160-1180 cm⁻¹.

-

NO₂ Group: The nitro group also produces two strong stretching bands: an asymmetric stretch at 1530-1550 cm⁻¹ and a symmetric stretch at 1340-1360 cm⁻¹. Note the potential overlap of the symmetric NO₂ stretch with the asymmetric SO₂ stretch.

-

C-H Bonds: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

Aromatic Ring: C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Bond: The C-Cl stretch is typically found in the fingerprint region, around 750-800 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1550-1530 | Strong | Asymmetric NO₂ Stretch |

| 1370-1350 | Strong | Asymmetric SO₂ Stretch |

| 1360-1340 | Strong | Symmetric NO₂ Stretch |

| 1180-1160 | Strong | Symmetric SO₂ Stretch |

| 800-750 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, reliable method requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Interpretation and Causality: Using Electron Ionization (EI), the molecule will be ionized and fragmented in a reproducible manner.

-

Molecular Ion (M⁺): The molecular weight is 304.75. Due to the presence of chlorine, the molecular ion peak will appear as a cluster of two peaks, [M]⁺ at m/z 304 and [M+2]⁺ at m/z 306, in an approximate 3:1 ratio, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation: The most probable fragmentation pathways involve the cleavage of the relatively weak S-N bond and bonds within the aromatic ring system.

-

Loss of Piperidine: Cleavage of the S-N bond can lead to the formation of the 4-chloro-3-nitrobenzenesulfonyl radical and a piperidinyl cation at m/z 84, or more likely, the formation of the 4-chloro-3-nitrobenzenesulfonyl cation at m/z 221/223.

-

Loss of SO₂: Fragmentation can occur with the loss of sulfur dioxide (SO₂), leading to a fragment ion.

-

Loss of NO₂: Loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds.

-

Predicted Mass Spectrometry Data

| m/z | Isotope Pattern | Assignment |

|---|---|---|

| 304/306 | 3:1 | [M]⁺ (Molecular Ion) |

| 221/223 | 3:1 | [M - C₅H₁₀N]⁺ |

| 175 | - | [C₆H₃ClNO₂]⁺ |

| 84 | - | [C₅H₁₀N]⁺ |

MS Fragmentation Workflow

The following diagram illustrates a primary fragmentation pathway for the molecular ion.

Figure 2: Proposed mass spectrometry fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

-

The Royal Society of Chemistry. Supporting Information for a related publication. [Link]

-

The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile Supplementary Material. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-chloro-3-nitro- Mass Spectrum. [Link]

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

ResearchGate. Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. [Link]

-

PubChem. 4-Chloro-3-nitrobenzenesulfonamide Spectral Information. [Link]

-

YouTube. Interpreting IR Scans Exp 11 Reduction of a Nitro Group. [Link]

-

SpectraBase. 4-Chloro-3-nitro-benzenesulfonyl chloride FTIR Spectrum. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability profiles of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine, a key intermediate in synthetic and medicinal chemistry. Leveraging foundational chemical principles and data from analogous structures, this document offers a predictive assessment and outlines robust experimental protocols for empirical determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical behavior to inform formulation, storage, and handling strategies.

Introduction and Molecular Overview

This compound is a multifaceted organic compound featuring several key functional groups that dictate its chemical behavior. Its structure comprises a piperidine ring, a tertiary sulfonamide linkage, and a substituted aromatic ring bearing both a chloro and a nitro group. This combination makes it a valuable, albeit complex, building block in the synthesis of novel chemical entities. The piperidine moiety is a common scaffold in pharmaceuticals, while the electrophilic nature of the chloronitro-substituted benzene ring allows for diverse chemical modifications.

A thorough understanding of its solubility and stability is paramount for its effective use. Solubility directly impacts bioavailability and the choice of reaction solvents, while stability determines shelf-life, storage conditions, and potential degradation pathways that could yield impurities. This guide synthesizes theoretical predictions with actionable, field-proven experimental protocols.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified or predicted based on its structure and data from chemical suppliers. These parameters form the basis of our subsequent analysis of its solubility and stability.

| Property | Value / Predicted Value | Reference / Source |

| IUPAC Name | 1-(4-chloro-3-nitrobenzenesulfonyl)piperidine | [1] |

| CAS Number | 53162-43-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄S | [1][2][3][4] |

| Molecular Weight | 304.75 g/mol | [3] |

| Appearance | Solid (predicted) | Inferred from structure |

| Melting Point | Not readily available in literature. | |

| Predicted XLogP3 | ~2.6 | [5] |

| Predicted pKa | Piperidine N is basic; pKa of conjugate acid ~8-9 (estimated) | Inferred from piperidine |

-

Interpretation of Physicochemical Data: The predicted XLogP3 value of ~2.6 suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous media.[5] This is a critical parameter, as it predicts low intrinsic aqueous solubility but good potential for membrane permeability. The basicity of the piperidine nitrogen implies that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on pH.

Solubility Profile: Theoretical and Experimental Assessment

The solubility of a compound is a critical attribute that influences its utility in both synthetic reactions and biological systems. The structure of this compound suggests a complex solubility profile.

Theoretical Solubility Assessment

-

Aqueous Solubility: The molecule's large, non-polar surface area, dominated by the chloronitrobenzene ring, predicts low intrinsic solubility in water. The polar sulfonyl and nitro groups contribute some polarity but are insufficient to overcome the hydrophobicity of the carbon-rich scaffold.

-

pH-Dependent Solubility: The tertiary amine within the piperidine ring is the key to modulating aqueous solubility. In acidic conditions (pH < pKa of the conjugate acid), the nitrogen will be protonated, forming a cationic salt. This salt form is expected to be significantly more soluble in water than the neutral free base. Therefore, aqueous solubility will dramatically increase as the pH is lowered below ~8.

-

Organic Solvent Solubility: Based on the "like dissolves like" principle, the compound is expected to exhibit good solubility in a range of common organic solvents. Its moderate polarity suggests high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol and methanol, as well as chlorinated solvents like dichloromethane. Solubility in non-polar solvents such as hexanes is expected to be low.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond theoretical prediction, empirical determination is essential. The shake-flask method is the gold-standard for measuring thermodynamic (equilibrium) solubility.[6] The causality behind this choice is its ability to ensure the system reaches true equilibrium, providing a definitive solubility value under specific conditions, which is crucial for biopharmaceutical and formulation studies.

Objective: To determine the equilibrium solubility of the test compound in a specified buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm, PTFE or other compatible material)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the test buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-hour period is standard for thermodynamic measurements.[7] This extended time allows for the dissolution rate to equal the precipitation rate.

-

Phase Separation: After equilibration, allow the vial to stand for a short period to let larger particles settle. Then, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully remove a known volume of the supernatant, taking care not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high readings from suspended solids.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO).

-

Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Analyze the filtered sample and calibration standards by a validated HPLC-UV method.

-

Calculate the concentration of the compound in the sample by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Degradation Pathways and Stress Testing

The stability of this compound is dictated by its susceptibility to hydrolysis, photolysis, and thermal stress. The presence of both a sulfonamide bond and a nitroaromatic ring creates multiple potential degradation pathways.

Predicted Degradation Pathways

-

Hydrolytic Degradation: The sulfonamide (S-N) bond is the primary site susceptible to hydrolysis. While generally more stable than amides or esters, this bond can be cleaved under forced conditions (strong acid or base) to yield 4-chloro-3-nitrobenzenesulfonic acid and piperidine. Studies on other sulfonamides confirm they are typically stable at neutral pH but can degrade under acidic or basic catalysis.

-

Photodegradation: Nitroaromatic compounds are well-known to be sensitive to light. Upon absorption of UV radiation, they can undergo complex reactions, including nitro-nitrite rearrangement or cleavage of the C-NO₂ bond.[8] Furthermore, studies on sulfonamides show that photodegradation can be a significant elimination process, often proceeding via cleavage of the sulfonamide bond or extrusion of SO₂.[9][10] Therefore, exposure to light, particularly UV light, is a significant risk factor for degradation.

-

Thermal Degradation: Many nitroaromatic compounds exhibit thermal instability and can decompose exothermically at elevated temperatures.[11][12] The primary decomposition pathway often involves the homolysis of the C-NO₂ bond.[11] The presence of the sulfonamide group may influence the decomposition temperature and mechanism.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule. The protocol described here is based on the International Council for Harmonisation (ICH) Q1A guidelines, which represent the global standard.[13][14] The rationale is to subject the compound to conditions more severe than accelerated testing to provoke degradation and elucidate its profile.[15]

Objective: To investigate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

Test compound

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

pH meter, calibrated thermometers

-

Forced-air oven

-

Photostability chamber (ICH Q1B compliant)

-

Stability-indicating HPLC-UV/MS method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C for up to 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C for up to 24 hours. Neutralize with acid before analysis.

-

Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature for up to 24 hours.

-

Thermal Stress (Solution): Store the stock solution at 60°C.

-

Thermal Stress (Solid): Place the solid compound in a forced-air oven at a high temperature (e.g., 80°C or higher, depending on melting point) for a set period.

-

Photostability (Solid & Solution): Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16] Run a dark control in parallel.

-

-

Timepoint Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

-

Analysis:

-

Analyze all samples, including a time-zero (unstressed) control, using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on the parent and any new peaks, aiding in the identification of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Determine the relative retention times and peak areas of any degradation products formed.

-

Propose structures for major degradants based on MS data and known chemical degradation pathways.

-

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

The physicochemical profile of this compound is defined by a balance of lipophilic and polar functional groups. Its aqueous solubility is predicted to be low but highly pH-dependent, a critical consideration for any aqueous-phase applications or formulations. The compound's stability is governed by the robust but susceptible sulfonamide bond and the photoreactive, thermally sensitive nitroaromatic system. Hydrolysis, particularly under basic conditions, and photodegradation are the most probable degradation pathways.

The experimental protocols detailed in this guide for determining thermodynamic solubility and conducting forced degradation studies provide a clear and scientifically rigorous framework for empirically characterizing this compound. Such data is indispensable for ensuring its quality, efficacy, and safety in any research and development context.

References

Click to expand

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]

-

Quality Guidelines. ICH. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. (2015). Novartis OAK. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020). Ingenta Connect. [Link]

-

53162-43-9 this compound. Chemsigma. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers. [Link]

-

WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

-

1-(4-chloro-3-nitrobenzenesulfonyl)piperidine. Chemspace. [Link]

-

Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

-

Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. (2025). ResearchGate. [Link]

-

This compound [53162-43-9]. Chemsigma. [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

-

4-Chloro-3-nitrobenzenesulfonamide. PubChem. [Link]

-

1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid. PubChemLite. [Link]

-

Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. (2025). ResearchGate. [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. (2025). ResearchGate. [Link]

-

Photodegradation of antibiotics on soil surfaces: laboratory studies on sulfadiazine in an ozone-controlled environment. PubMed. [Link]

-

Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. (2022). MDPI. [Link]

-

The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. MDPI. [Link]

-

4-Chloro-3-nitrophenol. PubChem. [Link]

-

1-(4-Chloro-3-nitrobenzoyl)piperidine (CAS No. 91721-46-9) Suppliers. ChemicalRegister. [Link]

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

CAS No : 97-09-6 | Product Name : 4-chloro-3-nitrobenzenesulfonamide. Pharmaffiliates. [Link]

-

Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. PubMed. [Link]

-

Hydrolytic Stability of Aqueous Solutions of Salicin. (2025). ResearchGate. [Link]

Sources

- 1. 1-(4-chloro-3-nitrobenzenesulfonyl)piperidine - C11H13ClN2O4S | CSSB00000385986 [chem-space.com]

- 2. 53162-43-9 this compound [chemsigma.com]

- 3. 53162-43-9|1-((4-Chloro-3-nitrophenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]

- 4. This compound [53162-43-9] | Chemsigma [chemsigma.com]

- 5. PubChemLite - 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid (C13H13ClF3NO4S) [pubchemlite.lcsb.uni.lu]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [mdpi.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 16. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine, a key heterocyclic building block in medicinal chemistry and drug development. The document details the compound's historical context, synthesis, physicochemical properties, and its application as a versatile scaffold in the creation of novel therapeutic agents. Emphasis is placed on the causality behind synthetic choices and the validation of experimental protocols, reflecting field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No. 53162-43-9) is a sulfonamide derivative that has emerged as a valuable intermediate in synthetic organic chemistry. Its structure, which combines a reactive sulfonyl chloride precursor with the widely utilized piperidine motif, makes it a strategic component in the design of complex molecules. The piperidine ring is a privileged scaffold, present in numerous FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial three-dimensional interactions with biological targets.[1] The addition of the chloro- and nitro-substituted benzene ring provides both a site for further chemical modification and electronic properties that can be tuned to influence the biological activity of its derivatives. This guide will explore the foundational chemistry and practical applications of this important compound.

History and Discovery Context

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in broad searches, its history is intrinsically linked to the development of its constituent precursors. The key electrophilic component, 4-chloro-3-nitrobenzenesulfonyl chloride, became reliably accessible following advancements in industrial chemistry. A notable method for its preparation was detailed in a 1950 patent, which described an improved process for the direct chlorosulfonation of ortho-chloronitrobenzene.[2][3] This process provided a higher yield and greater purity than previous two-step methods, making the sulfonyl chloride a readily available reagent for further synthesis.[2]

The subsequent reaction of this sulfonyl chloride with piperidine follows a well-established and fundamental reaction pathway for sulfonamide synthesis, which has been a cornerstone of medicinal chemistry since the early 20th century.[4][5] The discovery of this specific molecule likely occurred within a broader synthetic program aimed at creating libraries of substituted sulfonamides for biological screening, a common practice in pharmaceutical research. Its existence and utility are validated by its commercial availability from numerous chemical suppliers and its incorporation into modern drug discovery campaigns, where it serves as a building block for more complex target molecules.[6][7]

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction involves the treatment of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of the sulfonyl chloride. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Workflow Diagram

The logical flow of the synthesis, from starting materials to the final, purified product, is depicted below.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for sulfonamide synthesis.[7][8]

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Amine: In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

-

Reaction: Add the piperidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Data

The key properties of the compound are summarized for easy reference.

| Property | Value | Source(s) |

| CAS Number | 53162-43-9 | [6] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄S | [6] |

| Molecular Weight | 304.75 g/mol | [6] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

| Melting Point | Not consistently reported, varies with purity | N/A |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Poorly soluble in water | General Knowledge |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the piperidine ring protons (typically in the 1.5-1.8 ppm and 3.0-3.4 ppm regions) and distinct signals for the three aromatic protons on the benzene ring in the downfield region (approx. 7.8-8.4 ppm).

-

¹³C NMR: Signals for the five unique carbons of the piperidine ring and the six carbons of the substituted benzene ring.

-

IR Spectroscopy: Characteristic strong absorption bands for the S=O stretches of the sulfonamide group (approx. 1350 and 1160 cm⁻¹) and for the N-O stretches of the nitro group (approx. 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery

The title compound is primarily used as a molecular scaffold to generate libraries of more complex molecules for biological evaluation. The sulfonamide linkage is stable and provides a key hydrogen bond donor/acceptor site, while the substituted aromatic ring can be modified or used to explore structure-activity relationships (SAR).

Recent studies highlight the utility of this and related scaffolds:

-

Antitubercular Agents: A 2021 study described the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[7] While this study used different piperazine amines, it demonstrated that the nitrobenzenesulfonamide moiety is a crucial component for achieving potent activity against Mycobacterium tuberculosis.[7] The electron-withdrawing nature of the nitro group on the benzene ring was found to be important for the biological activity.[7]

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a classic pharmacophore for inhibiting carbonic anhydrase (CA) enzymes, which are targets for treating glaucoma, epilepsy, and some cancers. Research has shown that attaching piperidine and other cyclic systems to the benzenesulfonamide core allows for the exploration of "tail" modifications that can confer selectivity for different CA isoforms.

Conclusion

This compound is a foundational building block whose value is derived from its straightforward synthesis and the strategic combination of a privileged piperidine scaffold with a tunable aromatic sulfonamide. While its own discovery is not marked by a single event, its historical roots in the advancement of sulfonyl chloride chemistry and its continued application in modern medicinal chemistry underscore its importance. This guide provides the essential technical knowledge for researchers to effectively utilize this versatile compound in the synthesis and discovery of next-generation therapeutics.

References

- Al-Ghorbani, M., et al. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-Vivo In-Silico Journal.

- Mishra, A., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-20.

- Seymour, G. W., & Salvin, V. S. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.

- Youn, S. W., et al. (2014). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 16(18), 4944–4947.

- Pollak, J., et al. (1930). Über die Einwirkung von Chlorsulfonsäure auf kernsubstituierte Aniline.

-

Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9875–9889. Retrieved from [Link]

- Moi, D., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436–1443.

-

[No Author]. (n.d.). 1-(4-Chloro-3-nitrobenzoyl)piperidine. ChemicalRegister. Retrieved from [Link]

- Benakaprasad, S. B., et al. (2010). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Zeitschrift für Kristallographie - New Crystal Structures, 225(1), 1191-1193.

-

Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6527. Retrieved from [Link]

Sources

- 1. 91721-46-9|1-(4-Chloro-3-nitrobenzoyl)piperidine|BLD Pharm [bldpharm.com]

- 2. biblioteka.ktu.edu [biblioteka.ktu.edu]